DBCO Ir catayst

Anticancer Prodrug Activation Bioorthogonal Chemistry

Copper-free click chemistry for azide-labeled biomolecules typically requires separate DBCO and metal components, losing site-specificity and added functionality. DBCO Ir catalyst solves this by integrating a DBCO ring-strained alkyne with an organoiridium core. - Enables SPAAC under physiological conditions without copper toxicity - Iridium center provides phosphorescence, catalytic activity, or prodrug activation (e.g., switched-on cytotoxicity vs ovarian cancer cells) - Higher conjugation efficiency than BCN for viral vector functionalization; higher immobilization density for biosensors - Ideal for targeted anticancer prodrugs, in vivo imaging, and diagnostic chip manufacturing

Molecular Formula C61H42F10IrN7O7
Molecular Weight 1367.2 g/mol
Cat. No. B12384995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO Ir catayst
Molecular FormulaC61H42F10IrN7O7
Molecular Weight1367.2 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)C2=NC=CC(=C2)CCC(=O)NCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53.C1=[C-]C(=C(C=C1F)F)C2=NC=C(C(=C2)C(=O)O)C(F)(F)F.C1=[C-]C(=C(C=C1F)F)C2=NC=C(C(=C2)C(=O)[O-])C(F)(F)F.[Ir+3]
InChIInChI=1S/C35H33N5O3.2C13H5F5NO2.Ir/c1-25-16-18-36-30(22-25)31-23-26(17-19-37-31)10-13-33(41)38-20-21-39-34(42)14-15-35(43)40-24-29-8-3-2-6-27(29)11-12-28-7-4-5-9-32(28)40;2*14-6-1-2-7(10(15)3-6)11-4-8(12(20)21)9(5-19-11)13(16,17)18;/h2-9,16-19,22-23H,10,13-15,20-21,24H2,1H3,(H,38,41)(H,39,42);2*1,3-5H,(H,20,21);/q;2*-1;+3/p-1
InChIKeyATVLLOMWKVEGFW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO Ir Catalyst: Copper-Free Bioorthogonal Click Chemistry


The compound designated as DBCO Ir catalyst (CAS 2695594-15-9) is a functionalized organometallic complex comprising an iridium center modified with a dibenzocyclooctyne (DBCO) moiety [1]. This bifunctional probe integrates the bioorthogonal strain-promoted azide-alkyne cycloaddition (SPAAC) capabilities of DBCO with the photoredox or catalytic properties of an iridium complex [2]. The compound exhibits a molecular formula of C61H42F10IrN7O7 and a molecular weight of 1367.23 g/mol, positioning it as a high-molecular-weight catalyst suitable for in situ biomolecular labeling and targeted delivery applications .

Bioorthogonal SPAAC Copper-free azide-alkyne cycloaddition in live cells
Iridium Integration Enables phosphorescent labeling or catalytic studies
Complex Media Compatibility Designed for azide-labeled biomolecule conjugation under physiological conditions

Why DBCO Ir Catalyst Cannot Be Replaced by Generic Reagents


Simple substitution with standard iridium photocatalysts such as [Ir(ppy)2(bpy)]PF6 or Ir(ppy)3 is not possible in bioorthogonal workflows due to the absence of a covalent conjugation handle. While [Ir(ppy)2(bpy)]PF6 provides an excited-state lifetime of approximately 0.3 μs for photoredox activity [1], it lacks the strained alkyne moiety required for copper-free click chemistry. DBCO Ir catalyst integrates both functions, enabling site-specific attachment to azide-modified biomolecules in living systems. Substituting with a simple mixture of an iridium complex and a separate DBCO reagent fails to ensure stoichiometric co-localization, which compromises quantitative imaging or targeted delivery applications [2]. The high molecular weight of DBCO Ir catalyst (1367.23 g/mol) compared to [Ir(ppy)2(bpy)]+ (approx. 384 g/mol without counterion) reflects the additional functional payload necessary for bioorthogonal conjugation [3].

DBCO Ir Catalyst
Generic DBCO reagent + separate iridium complex
Combined SPAAC reactivity and iridium function may not be replicated by separate components; site-specific conjugation efficiency may shift.
Integrated iridium center
Untargeted iridium salts or standard iridium complexes
Lacks azide-targeting capability; selective bioorthogonal conjugation to azide-labeled biomolecules may not be achieved.
Single-component workflow
Multi-step separate conjugation
Increased purification complexity and potential loss of integrated imaging/catalytic properties may occur.

DBCO Ir Catalyst Performance Evidence


Cytotoxicity Switch-On vs. Parent Iridium Complex

The covalent conjugation of a DBCO moiety to an iridium(III) precursor complex induces a measurable increase in cytotoxic activity. While the parent complex Ir-I [(Cp*)Ir(4-methyl-4'-carboxy-2,2'-bipyridine)Cl]PF6 exhibits no detectable activity (IC50 > 100 μM) against A2780 human ovarian cancer cells, the DBCO-functionalized derivative Ir-II demonstrates moderate cytotoxicity under identical conditions [1]. This functionalization-dependent activity switch is a critical differentiator for applications requiring targeted cellular delivery.

Cytotoxicity Switch-On
Head-to-head
Ir-II (DBCO conjugate) vs Ir-I (parent)
Qualitative switch from inactive to moderate activity
Reported cell-model cytotoxicity switch-on
A2780 ovarian cancer cell model; DBCO conjugation activates biological response.
Anticancer Prodrug Activation Bioorthogonal Chemistry

Superior Reactivity vs. BCN for Gene Therapy Vectors

The DBCO Ir catalyst possesses a molecular weight of 1367.23 g/mol [1], which is substantially larger than the [Ir(ppy)2(bpy)]+ cation core (approximately 384 g/mol without counterion) [2]. This increased molecular weight of approximately 983 g/mol corresponds directly to the covalent incorporation of the DBCO-functionalized ligand framework required for copper-free click chemistry.

rAAV Capsid Conjugation
Head-to-head
DBCO vs BCN
Stronger reactivity and higher nanobody labeling efficiency
Reported conjugation efficiency advantage
rAAV capsid engineering, CD62L/CD45 targeting; gene delivery research context.
Bioconjugation Click Chemistry SPAAC

Higher Surface Density vs. BCN on Polymer Brushes

DBCO Ir catalyst utilizes strain-promoted azide-alkyne cycloaddition (SPAAC), which proceeds without a copper catalyst. In contrast, alternative iridium probes designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) require Cu(I) and a reducing agent, which are cytotoxic and limit their utility in live-cell experiments [1]. While no direct rate comparison exists for this specific catalyst, the general second-order rate constants for DBCO SPAAC reactions range from 0.1 to 1.0 M⁻¹ s⁻¹, whereas CuAAC reactions can be 10- to 100-fold faster but require toxic copper [2].

Surface Immobilization
Head-to-head
DBCO vs BCN
Higher molecular immobilization density
Supports biosensor sensitivity research
Antifouling polymer brushes; protein binding assay context.
SPAAC Live-Cell Imaging Bioconjugation

Copper-Free Biocompatibility vs. CuAAC

DBCO Ir catalyst retains the phosphorescent properties characteristic of iridium(III) polypyridine complexes, enabling its use as a bioorthogonal probe. In contrast, organic fluorophore-DBCO conjugates (e.g., Cy5-DBCO) are limited to fluorescence and exhibit nanosecond-scale lifetimes, whereas iridium complexes display microsecond-scale excited-state lifetimes suitable for time-gated luminescence detection to eliminate background autofluorescence [1].

SPAAC vs CuAAC
Class-level
SPAAC (DBCO) vs CuAAC
SPAAC slower (k ~1-60 M⁻¹s⁻¹) but copper-free; CuAAC faster (k ~10-100 M⁻¹s⁻¹) but cytotoxic
Copper-free biocompatibility supports live-cell and in vivo studies
Class-level rate constants; method validation required.
Phosphorescence Time-Resolved Luminescence Bioimaging

DBCO Ir Catalyst Application Scenarios


Anticancer Iridium Conjugation to Peptides

Based on direct evidence that DBCO functionalization switches an iridium complex from inactive to cytotoxic against A2780 ovarian cancer cells [1], DBCO Ir catalyst is uniquely suited for targeted prodrug strategies. The DBCO moiety enables site-specific conjugation to azide-modified tumor-targeting peptides, ensuring that cytotoxic activity is localized to cancer cells. This functionalization-dependent activity switch cannot be achieved with non-functionalized iridium complexes, which remain inactive. Procurement for this application requires verification of batch-specific IC50 values and DBCO conjugation integrity via LC-MS.

AAV Vector Engineering for Gene Therapy

Cyclometalated iridium(III) polypyridine complexes functionalized with DBCO represent the first class of phosphorescent bioorthogonal probes [1]. The microsecond-scale phosphorescence lifetime of the iridium center enables time-resolved luminescence imaging that eliminates short-lived autofluorescence background [2]. The DBCO moiety permits copper-free SPAAC conjugation to azide-labeled biomolecules within living cells, avoiding the cytotoxicity associated with CuAAC-based labeling. This combination is uniquely suited for super-resolution X-ray fluorescence nanoscopy and photoluminescence lifetime imaging microscopy of sialylated glycoconjugates [2].

High-Density Biosensor Surface Fabrication

DBCO Ir catalyst can be utilized for in situ labeling and imaging of biomolecules including proteins and nucleic acids in living organisms without the cytotoxic copper catalyst required for CuAAC [1]. The high molecular weight (1367.23 g/mol) and DBCO functionalization [2] enable targeted delivery to azide-tagged cellular components. The catalyst's ability to facilitate cycloaddition between DBCO and azide groups under physiological conditions makes it suitable for constructing targeted drug delivery systems and for quantifying biomolecule localization in complex biological environments.

Site-Specific Peptide and Antibody Conjugation

The copper-free click strategy enabled by the DBCO moiety allows site-specific conjugation of the iridium core to azide-modified peptides and proteins [1]. This approach consists of two verified steps: (i) amide coupling of the iridium complex to an amine-functionalized DBCO group, and (ii) subsequent strain-promoted cycloaddition with the azide group of the modified targeting ligand. This method has been validated for conjugating iridium complexes to cyclic tumor-targeting peptides, offering enhanced activity and selectivity compared to untargeted iridium complexes which lack the DBCO conjugation handle [1].

Application
Selection Property
Validation Focus
Peptide-conjugated iridium cytotoxicity research
Copper-free click conjugation with cytotoxicity switch-on
Cell-model cytotoxicity endpoint validation
AAV vector engineering for gene delivery research
Higher conjugation efficiency compared to BCN
Targeting efficiency in capsid modification studies
High-density biosensor surface fabrication
High immobilization density on antifouling brushes
Detection sensitivity and signal-to-noise ratio validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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